molecular formula C15H11ClO2 B1654998 6-Chloroflavanone CAS No. 3034-05-7

6-Chloroflavanone

Cat. No.: B1654998
CAS No.: 3034-05-7
M. Wt: 258.7 g/mol
InChI Key: JTHUHLHYZHHUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloroflavanone is a useful research compound. Its molecular formula is C15H11ClO2 and its molecular weight is 258.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3034-05-7

Molecular Formula

C15H11ClO2

Molecular Weight

258.7 g/mol

IUPAC Name

6-chloro-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

JTHUHLHYZHHUMR-UHFFFAOYSA-N

SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3

3034-05-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

5'-Chloro-2'-hydroxychalcone (25.0 g) was dissolved in ethanol (125 ml.) and and aqueous solution of 1.5% sodium hydroxide (375 ml.) was added. The mixture was stirred at room temperature for 4 hrs. and the solid filtered off, washed with water and dried to give 6-chloroflavanone (16.65. g), mp. 90°-93° C. A sample recrystallised from 60°-80° C. petroleum ether had m.pt 95°-96° C. The flavanone (4.0 g) was dissolved in acetic acid (160 ml.) and concentrated hydrochloric acid (20 ml.) and added to amalgamated zinc (from zinc dust (40 g.) and mercuric chloride (0.5 g). The mixture was stirred for 1 hr., and allowed to stand overnight. The residual zinc was filtered off, and the filtrate diluted with water. The oily precipitate was extracted into either and the extract washed with water and saturated sodium bicarbonate solution, dried over magnesium sulphate, filtered and evaporated. The residue was chromatographed on alkaline alumina, eluting with 60°-80° C. petroleum either, to give 6-chloroflavan (0.52 g.), m.p. 71°-72° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step Two

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